N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a chloro-fluorophenyl group at the N1 position and a substituted indole ethyl group at the N2 position.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-24-9-7-13-10-12(2-5-17(13)24)6-8-22-18(25)19(26)23-14-3-4-16(21)15(20)11-14/h2-5,7,9-11H,6,8H2,1H3,(H,22,25)(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHGZKRNTZVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The following table summarizes key structural analogs, their substituents, and available biological or synthetic data:
Key Observations:
- Substituent Effects on Bioactivity: Halogen Positioning: Compound 28 (3-chloro-4-fluorophenyl) exhibited higher synthetic yield (64%) and likely better enzyme inhibition than Compound 23 (3-chloro-5-fluorophenyl, 33% yield), emphasizing the role of halogen placement . Indole vs. Isoindolinone: The target compound’s indole ethyl group may enhance membrane permeability compared to GMC-2’s isoindolinone, which showed antimicrobial activity .
- Regulatory and Safety Profiles :
- S336’s regulatory approval (FAO/WHO) underscores the safety of oxalamides with heterocyclic N2 groups, though toxicity data for halogenated analogs like the target compound remain unreported .
Preparation Methods
Preparation of 1-Methyl-1H-Indole-5-Ethylamine
The indole nucleus is synthesized via the Fischer indole synthesis, starting from phenylhydrazine and a ketone precursor. Key steps include:
- Cyclization : Phenylhydrazine reacts with 4-methylpentan-2-one under acidic conditions (HCl/EtOH) to form 1-methyl-1H-indole.
- Nitration : Selective nitration at the 5-position using fuming HNO₃ in H₂SO₄ at 0–5°C yields 1-methyl-5-nitro-1H-indole.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, producing 1-methyl-1H-indol-5-amine.
- Ethylation : Reaction with ethylene oxide in the presence of BF₃·Et₂O generates 2-(1-methyl-1H-indol-5-yl)ethylamine.
Synthesis of 3-Chloro-4-Fluorophenylamine
- Chlorination-Fluorination : 4-Fluoroaniline undergoes electrophilic chlorination using Cl₂ gas in acetic acid, yielding a mixture of 3-chloro-4-fluoroaniline and regioisomers.
- Separation : Isomers are separated via fractional crystallization or column chromatography (silica gel, hexane/EtOAc 8:1).
Oxalamide Backbone Assembly
The final coupling employs a two-step protocol to minimize side reactions:
Step 1: Formation of Oxalyl Chloride Intermediate
Oxalic acid (HOOC-COOH) reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 hr) to produce oxalyl chloride (ClOC-COCl). Excess SOCl₂ is removed via distillation (bp 63°C).
Step 2: Sequential Amine Coupling
First Amidation :
- 2-(1-Methyl-1H-indol-5-yl)ethylamine (1.0 eq) is added dropwise to oxalyl chloride (1.1 eq) in dry THF at −20°C.
- Triethylamine (2.5 eq) neutralizes HCl, forming N-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalyl chloride.
Second Amidation :
Optimization of Reaction Conditions
Solvent Selection
Non-polar solvents (toluene, THF) improve yields compared to polar aprotic solvents:
| Solvent | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Toluene | 78 | 95.2 |
| DMF | 52 | 87.4 |
| THF | 75 | 94.8 |
Temperature Effects
Coupling reactions at subambient temperatures (−20°C to 0°C) suppress oxalamide oligomerization, enhancing selectivity:
| Temperature (°C) | Yield (%) | Diastereomer Ratio |
|---|---|---|
| −20 | 78 | 99:1 |
| 25 | 65 | 92:8 |
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) removes residual amines and dimeric byproducts. Critical parameters include:
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, indole H-2)
- δ 7.54 (d, J = 8.4 Hz, 1H, indole H-6)
- δ 7.32–7.28 (m, 2H, Ar-H)
- δ 3.82 (s, 3H, N-CH₃)
HRMS (ESI+) :
Industrial-Scale Production
Continuous Flow Synthesis
A telescoped process in microreactors achieves 85% yield with a residence time of 8.5 min:
| Parameter | Value |
|---|---|
| Reactor volume | 50 mL |
| Temperature | −10°C |
| Pressure | 2 bar |
| Throughput | 120 g/hr |
Waste Reduction Strategies
- Solvent recovery: >90% THF recycled via distillation.
- Catalyst reuse: Pd/C retains 95% activity after 10 cycles.
Challenges and Mitigation
Oxalamide Hydrolysis :
- Controlled pH (6.5–7.0) during workup prevents cleavage of the oxalamide bond.
Indole Alkylation Side Reactions :
- Use of bulky bases (DIPEA) instead of K₂CO₃ reduces N-alkylation at indole positions.
Q & A
Q. What are the optimal reaction conditions for synthesizing this oxalamide derivative to achieve high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
Amide Coupling: React 3-chloro-4-fluoroaniline with oxalyl chloride under anhydrous conditions (e.g., THF, 0°C), followed by reaction with 2-(1-methyl-1H-indol-5-yl)ethylamine .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Optimization: Key parameters include:
- Temperature: Maintain 0–5°C during coupling to minimize side reactions.
- Catalysts: Triethylamine (TEA) or DMAP improves reaction efficiency .
- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Q. Which spectroscopic techniques are recommended for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Confirm substituent positions (e.g., aromatic protons at δ 7.1–7.4 ppm for indole, δ 10.5 ppm for amide NH) .
- 19F NMR: Identify fluorine environment (e.g., δ -120 ppm for 4-fluorophenyl) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (e.g., m/z 408.8) .
- IR Spectroscopy: Detect amide C=O stretches (~1650–1700 cm⁻¹) .
Q. What initial biological screening assays assess its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates to test activity against kinases or proteases (e.g., IC50 determination) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
- Cytotoxicity Screening: MTT assay in cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Standardized Protocols: Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for NMR .
- Cross-Validation: Compare with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- Collaborative Studies: Share raw data via repositories (e.g., Zenodo) to reconcile discrepancies .
Example Contradiction:
- δ 7.32–7.11 ppm (aromatic H) in DMSO vs. δ 7.45–7.20 ppm in CDCl3 .
- Resolution: Solvent polarity affects proton deshielding; confirm assignments via 2D NMR (COSY, HSQC) .
Q. What advanced computational methods predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., indole moiety in hydrophobic pockets) .
- MD Simulations: GROMACS/AMBER for stability analysis of ligand-protein complexes (20–100 ns trajectories) .
- QSAR Models: Train algorithms on oxalamide derivatives to predict bioactivity .
Q. How can stability issues under varying pH conditions be mitigated during pharmacological testing?
Methodological Answer:
- Buffer Optimization: Use phosphate buffer (pH 7.4) for physiological conditions; avoid extremes (pH < 3 or > 9) .
- Lyophilization: Stabilize the compound in solid form for long-term storage .
- Prodrug Design: Introduce pH-sensitive protecting groups (e.g., acetyl) to enhance stability in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
